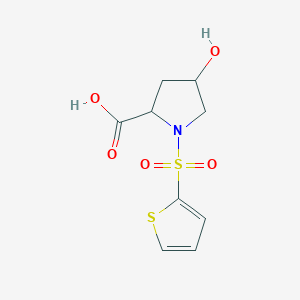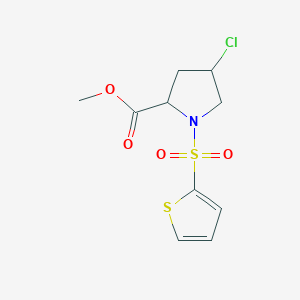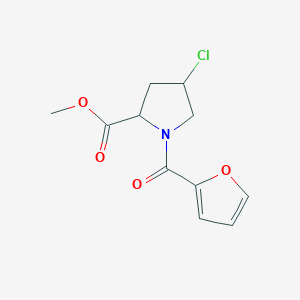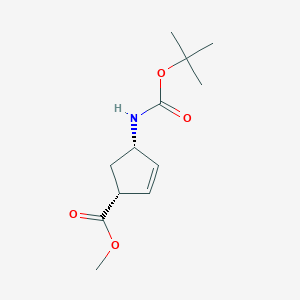![molecular formula C13H21NO3 B3119561 2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol CAS No. 251908-13-1](/img/structure/B3119561.png)
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol
Overview
Description
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol
Preparation Methods
The preparation of 2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol involves several steps. One method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to generate 2-[2-(benzyl ethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is carried out under the action of a catalyst to obtain 2-[2-(2-aminoethoxy)ethoxy]ethanol . This method is suitable for industrial production due to its simplicity, ease of purification, and minimal waste generation.
Chemical Reactions Analysis
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, and hydrogenation catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with p-toluenesulfonyl chloride produces 2-[2-(benzyl ethoxy)ethoxy]ethyl-4-methylbenzenesulfonate, while the reaction with sodium azide yields 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate .
Scientific Research Applications
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a linker in the synthesis of protein degradation targeting chimeras (PROTACs), which are used to study protein-protein interactions and cellular processes . In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. As a PROTAC linker, it facilitates the formation of a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC molecule. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The specific molecular targets and pathways involved depend on the structure of the PROTAC molecule and the target protein.
Comparison with Similar Compounds
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol can be compared with other similar compounds, such as 2-[2-(2-Aminoethoxy)ethoxy]ethanol and 2-[2-(Diethylamino)ethoxy]ethanol . These compounds share similar structural features but differ in their functional groups and properties. For example, 2-[2-(2-Aminoethoxy)ethoxy]ethanol has an amino group instead of a benzylamino group, which affects its reactivity and applications . Similarly, 2-[2-(Diethylamino)ethoxy]ethanol has a diethylamino group, which imparts different chemical and physical properties
Properties
IUPAC Name |
2-[2-[2-(benzylamino)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-7-9-17-11-10-16-8-6-14-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTWSYTYYOPMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B3119507.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B3119508.png)
![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3119524.png)
![4-[3-(1-Piperidinyl)propoxy]aniline](/img/structure/B3119531.png)
![4-[1-(Hydroxymethyl)cyclopropyl]phenol](/img/structure/B3119563.png)
![4-Bromothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B3119567.png)


